2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE
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Overview
Description
2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE is an organic compound belonging to the class of indole derivatives This compound is characterized by its unique structure, which includes a dihydroindole core with multiple methyl substitutions and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Methylation: The indole core undergoes methylation using methyl iodide and a strong base such as sodium hydride to introduce the methyl groups at the desired positions.
Aldehyde Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: (2Z)-(1,3,3,5-tetramethyl-1,3-dihydro-2H-indol-2-ylidene)carboxylic acid.
Reduction: (2Z)-(1,3,3,5-tetramethyl-1,3-dihydro-2H-indol-2-ylidene)ethanol.
Substitution: Halogenated or nitrated derivatives of the indole core.
Scientific Research Applications
2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their function and activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-(1,3,3,5-tetramethyl-1,3-dihydro-2H-indol-2-ylidene)acetone: Similar structure but with a ketone group instead of an aldehyde.
(2Z)-(1,3,3,5-tetramethyl-1,3-dihydro-2H-indol-2-ylidene)propionaldehyde: Similar structure with an extended carbon chain.
Uniqueness
2-(1,3,3,5-TETRAMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDEN)ACETALDEHYDE is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(2Z)-2-(1,3,3,5-tetramethylindol-2-ylidene)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-12-11(9-10)14(2,3)13(7-8-16)15(12)4/h5-9H,1-4H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWGVXWMJFRPQK-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC=O)C2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=C\C=O)/C2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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